molecular formula C13H15N3OS2 B11190747 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B11190747
M. Wt: 293.4 g/mol
InChI Key: RVJHWLBRBXKEDQ-UHFFFAOYSA-N
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Description

N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.

    Alkylation: The thiol group of the thiadiazole is then alkylated using 2-methylbenzyl chloride to introduce the 2-methylphenylmethylsulfanyl group.

    Acylation: Finally, the amino group of the thiadiazole is acylated with propanoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfur atom in the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Thiadiazole derivatives are used as ligands in coordination chemistry and catalysis.

    Materials Science: These compounds are explored for their potential use in organic electronics and as corrosion inhibitors.

Biology and Medicine:

    Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.

    Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cell lines.

    Anti-inflammatory Agents: These compounds are investigated for their potential anti-inflammatory properties.

Industry:

    Agriculture: Thiadiazole derivatives are used as pesticides and herbicides.

    Pharmaceuticals: They are explored as potential drug candidates for various therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE depends on its specific application. For instance:

    Antimicrobial Activity: The compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block specific receptors involved in inflammation.

Comparison with Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide

Comparison:

  • Structural Differences: The similar compounds listed above have different substituents on the benzyl group (fluorobenzyl and chlorobenzyl) compared to the methylphenylmethyl group in the target compound.
  • Biological Activity: These structural differences can lead to variations in biological activity, such as different levels of antimicrobial or anticancer activity.
  • Uniqueness: The presence of the 2-methylphenylmethylsulfanyl group in the target compound may confer unique properties, such as enhanced stability or specific interactions with biological targets.

Properties

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C13H15N3OS2/c1-3-11(17)14-12-15-16-13(19-12)18-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,15,17)

InChI Key

RVJHWLBRBXKEDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2C

Origin of Product

United States

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